N'-hydroxy-1,4-dithiane-2-carboximidamide

Description

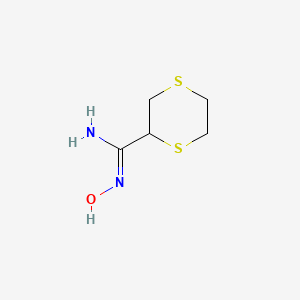

N'-hydroxy-1,4-dithiane-2-carboximidamide is a synthetic organic compound characterized by a 1,4-dithiane ring (a six-membered heterocycle containing two sulfur atoms) substituted with a carboximidamide group (-C(=NH)NH₂) and an N-hydroxy (-NHOH) functional group.

Properties

Molecular Formula |

C5H10N2OS2 |

|---|---|

Molecular Weight |

178.3 g/mol |

IUPAC Name |

N'-hydroxy-1,4-dithiane-2-carboximidamide |

InChI |

InChI=1S/C5H10N2OS2/c6-5(7-8)4-3-9-1-2-10-4/h4,8H,1-3H2,(H2,6,7) |

InChI Key |

BZHMKPQQQZVMMW-UHFFFAOYSA-N |

Isomeric SMILES |

C1CSC(CS1)/C(=N/O)/N |

Canonical SMILES |

C1CSC(CS1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of 1,4-dithiane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N’-hydroxy-1,4-dithiane-2-carboximidamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,4-dithiane-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide

- Structural Similarities : Both compounds contain a carboximidamide group and an N-hydroxy substituent.

- Key Differences :

- Core Structure : The target compound features a 1,4-dithiane ring, whereas the piperazine derivative has a 1,4-diazine ring (two nitrogen atoms instead of sulfur) .

- Reactivity : Piperazine derivatives are often basic due to nitrogen lone pairs, while dithiane rings may exhibit sulfur-specific reactivity (e.g., oxidation to disulfides or thiols).

N-Hydroxyoctanamide

- Functional Group Overlap : Both compounds include an N-hydroxy group.

- Structural Divergence: N-Hydroxyoctanamide is a linear aliphatic amide, lacking the cyclic sulfur framework or carboximidamide group present in the target compound.

Ranitidine-Related Compounds

- Shared Motifs : Ranitidine’s nitroacetamide and thioether groups parallel the carboximidamide and sulfur atoms in the target compound.

Benzathine Benzylpenicillin

- Heterocyclic Comparison : Both compounds contain sulfur (e.g., the 4-thia-1-azabicyclo[3.2.0]heptane ring in benzylpenicillin).

- Functional Contrast : Benzathine benzylpenicillin is a β-lactam antibiotic, whereas the dithiane derivative lacks the β-lactam moiety or antimicrobial properties .

Biological Activity

N'-hydroxy-1,4-dithiane-2-carboximidamide (C5H10N2OS2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, along with data tables and case studies.

Chemical Structure and Properties

This compound consists of a dithiane ring structure, which contributes to its unique chemical reactivity and biological properties. The compound is characterized by the presence of hydroxylamine functionality, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This activity is attributed to the hydroxylamine group that can scavenge free radicals, thereby protecting cells from oxidative damage.

The biological mechanisms underlying the activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and replication.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help in neutralizing ROS, which can lead to cellular damage if left unchecked.

Research Findings

A variety of studies have been conducted to explore the biological implications of this compound. Below is a summary table highlighting key research findings:

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that the compound not only inhibited growth but also reduced biofilm formation by 70%, indicating potential for use in clinical settings.

- Oxidative Stress Model : In another study focusing on oxidative stress in neuronal cells, this compound was administered to cultured neurons exposed to oxidative agents. The results indicated a significant reduction in cell death and preservation of mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.